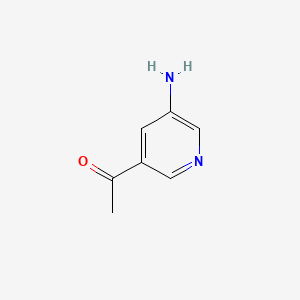

5-Amino-3-acetylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(5-aminopyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5(10)6-2-7(8)4-9-3-6/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIKVRODICRMMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652183 | |

| Record name | 1-(5-Aminopyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887588-65-0 | |

| Record name | 1-(5-Aminopyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Amino-3-acetylpyridine: An In-depth Technical Guide for Researchers

CAS Number: 887588-65-0

Systematic Name: 1-(5-aminopyridin-3-yl)ethanone

This technical guide provides a comprehensive overview of 5-Amino-3-acetylpyridine, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular isomer, this guide synthesizes information from authoritative sources on closely related aminopyridine derivatives to offer valuable insights into its expected properties, handling, and potential applications.

Core Compound Identification and Structure

This compound is a derivative of pyridine with an amino group at the 5-position and an acetyl group at the 3-position. Its chemical structure combines the aromaticity of the pyridine ring with the reactivity of the amino and acetyl functional groups, making it a potentially versatile building block in organic synthesis.

Molecular Formula: C₇H₈N₂O

Molecular Weight: 136.15 g/mol

Structure:

Caption: A conceptual workflow for the synthesis of this compound.

Reactivity Insights:

-

Amino Group: The amino group is a nucleophilic center and can undergo reactions such as acylation, alkylation, and diazotization. It also acts as an activating group, influencing the regioselectivity of electrophilic aromatic substitution on the pyridine ring.

-

Acetyl Group: The carbonyl group of the acetyl moiety is susceptible to nucleophilic attack and can participate in condensation reactions. The methyl protons adjacent to the carbonyl are acidic and can be deprotonated to form an enolate, enabling further functionalization.

-

Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups.

Applications in Research and Drug Development

Aminopyridine scaffolds are prevalent in a wide range of biologically active compounds and approved drugs, highlighting their importance in medicinal chemistry. [1]They are known to interact with various enzymes and receptors, leading to a broad spectrum of pharmacological effects. [1] Potential Roles of this compound in Drug Discovery:

-

Intermediate for Complex Molecules: Due to its multiple functional groups, this compound can serve as a versatile starting material for the synthesis of more complex heterocyclic systems. The amino and acetyl groups provide handles for a variety of chemical transformations, allowing for the construction of diverse molecular libraries for biological screening.

-

Fragment-Based Drug Design: As a small, functionalized molecule, it could be used in fragment-based screening to identify new binding interactions with therapeutic targets.

-

Scaffold for Bioactive Compounds: The aminopyridine core is present in drugs with diverse applications, including antiviral, anticancer, and anti-inflammatory agents. [2]The specific substitution pattern of this compound may offer a unique vector for interacting with biological targets.

Safety, Handling, and Storage

Specific toxicity data for this compound is not available. However, based on the known hazards of aminopyridine derivatives, caution should be exercised when handling this compound. Aminopyridines are generally considered toxic if swallowed and may cause skin and eye irritation. [3] General Handling and Storage Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat. [3][4]2. Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [3]3. Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids. [5]4. Spill Response: In case of a spill, avoid generating dust. Absorb the material with an inert substance and place it in a suitable container for disposal. [6]5. Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. [5]

Caption: General workflow for the safe handling of aminopyridine compounds.

Conclusion

This compound represents a chemical entity with significant potential for applications in synthetic and medicinal chemistry. While specific experimental data for this isomer remains scarce, this guide provides a foundational understanding based on the well-documented properties of related aminopyridine compounds. Researchers working with this molecule should proceed with caution, adhering to strict safety protocols, and can leverage the reactivity of its functional groups to explore the synthesis of novel and potentially bioactive molecules. Further research is warranted to fully characterize the physical, chemical, and biological properties of this compound.

References

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.

-

2-Aminopyridine Safety Data Sheet. Jubilant Ingrevia Limited.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

4-Aminopyridine. PubChem.

-

2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.

-

2-Aminopyridine. PubChem.

-

4-Aminopyridine SOP. University of Washington.

-

Physicochemical properties of 4-amino pyridine a model pollutant. ResearchGate.

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.

-

Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.

Sources

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. ehs.washington.edu [ehs.washington.edu]

- 5. lobachemie.com [lobachemie.com]

- 6. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis pathways for 5-Amino-3-acetylpyridine

An In-Depth Technical Guide to the Synthesis of 5-Amino-3-acetylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly valuable heterocyclic building block in the field of medicinal chemistry and drug development. Its structure, featuring a pyridine core functionalized with both an amino and an acetyl group, offers multiple reaction sites for the construction of more complex molecular architectures. The amino group serves as a versatile handle for amide bond formation, diazotization, or as a directing group, while the acetyl moiety provides a key site for condensations, reductions, and other carbonyl chemistry. This unique combination of functionalities makes it a crucial intermediate in the synthesis of various pharmacologically active agents. This guide provides a detailed exploration of the primary and alternative synthetic pathways to this important compound, offering field-proven insights into the causality behind experimental choices and providing robust, validated protocols.

Primary Synthesis Pathway: A Three-Step Approach from Nicotinic Acid Derivatives

The most established and logical route to this compound involves a three-stage process: the synthesis of the 3-acetylpyridine core, followed by regioselective nitration at the 5-position, and concluding with the reduction of the nitro group to the target amine. This pathway leverages readily available starting materials and employs classical, well-understood chemical transformations.

Step 1: Synthesis of the 3-Acetylpyridine Precursor

The journey begins with the formation of 3-acetylpyridine. Numerous methods exist, but two common industrial and laboratory-scale approaches start from nicotinic acid or its esters. The choice between these methods often depends on the desired scale, available equipment, and economic factors.

-

Method A: Claisen-type Condensation of Ethyl Nicotinate. This laboratory-scale synthesis involves the reaction of ethyl nicotinate with ethyl acetate in the presence of a strong base like sodium ethoxide. The resulting β-keto ester is then hydrolyzed and decarboxylated under acidic conditions to yield 3-acetylpyridine.[1]

-

Method B: Gas-Phase Catalytic Conversion. Suited for industrial production, this method involves passing a mixture of a nicotinic acid ester (e.g., butyl nicotinate) and acetic acid over a heated solid-phase catalyst.[2] This continuous-flow process offers high throughput but requires specialized equipment. The use of higher boiling point esters like butyl nicotinate is a key experiential insight, as it simplifies the final distillation and purification by creating a larger boiling point separation between the unreacted starting material and the 3-acetylpyridine product.[2]

| Parameter | Method A: Claisen-type Condensation[1] | Method B: Gas-Phase Catalysis[2] |

| Starting Materials | Ethyl Nicotinate, Ethyl Acetate, Sodium Metal | Butyl Nicotinate, Acetic Acid, Water |

| Key Reagents | Sodium Metal, Sulfuric Acid | Alumina-Silica supported TiO₂ catalyst |

| Temperature | Reflux (approx. 78°C), then 86-88°C distillation | 410°C |

| Yield | ~90% | ~73% |

| Scale | Laboratory / Bench-scale | Industrial / Pilot-scale |

| Advantages | High yield, standard lab equipment | Continuous process, high throughput |

| Disadvantages | Use of metallic sodium, multi-step workup | Requires specialized high-temperature reactor |

This protocol is adapted from a well-established laboratory procedure.[1]

-

Reaction Setup: In a suitable reaction vessel equipped with a reflux condenser and mechanical stirrer, combine 17.5 g of sodium metal, 115 g of ethyl nicotinate, and 170 ml of anhydrous ethyl acetate.

-

Condensation: Heat the mixture to reflux and maintain for 5 hours. The reaction mixture will thicken as the sodium salt of the product forms.

-

Quenching and Neutralization: Cool the reaction mixture in an ice bath. Carefully adjust the pH to 6-7 by the dropwise addition of 50% aqueous acetic acid. This step neutralizes the excess base and protonates the enolate.

-

Hydrolysis and Decarboxylation: Separate the resulting oily layer. Add 650 ml of 20% sulfuric acid and heat the mixture to reflux for 2 hours. This harsh acidic condition hydrolyzes the intermediate ester and promotes decarboxylation to form the ketone.

-

Workup: Cool the mixture and adjust the pH to 7-8 with 30% sodium hydroxide solution. Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Purification: Remove the drying agent by filtration and concentrate the solution under reduced pressure. Purify the crude product by vacuum distillation, collecting the fraction at 86°C-88°C/10 mmHg to obtain 3-acetylpyridine as a colorless liquid.

Step 2: Electrophilic Nitration of 3-Acetylpyridine

With the 3-acetylpyridine core synthesized, the next critical step is the introduction of a nitro group at the 5-position.

Causality of Experimental Design: The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution. Furthermore, the acetyl group at the 3-position is an electron-withdrawing, meta-directing group. Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) will preferentially add to the C-5 position, which is meta to the acetyl group and the position least deactivated by the ring nitrogen. Due to this deactivation, harsh nitrating conditions, typically a mixture of concentrated sulfuric and nitric acids (oleum), are required to generate a sufficiently high concentration of the nitronium ion to drive the reaction forward. The reaction must be performed at low temperatures to control the exothermic nature of the nitration and to minimize the formation of side products.

This protocol is based on established procedures for the nitration of deactivated pyridine rings.[3]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 50 ml of concentrated sulfuric acid (sp. gr. 1.84). Cool the flask in an ice bath.

-

Substrate Addition: Slowly add 12.1 g (0.1 mole) of 3-acetylpyridine to the cooled sulfuric acid at a rate that maintains the internal temperature below 10°C.

-

Nitration: Once the addition is complete, begin the dropwise addition of 8.0 ml of fuming nitric acid, ensuring the temperature remains at or below 5°C.

-

Reaction Progression: After the addition is complete, stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Finally, heat the mixture to 50-60°C for 1 hour to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture and carefully pour it onto approximately 500 g of crushed ice.

-

Neutralization and Isolation: Neutralize the cold acidic solution with a 40% sodium hydroxide solution until the pH is basic. The crude 3-acetyl-5-nitropyridine will precipitate as a solid.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.

Step 3: Reduction of 3-Acetyl-5-nitropyridine

The final step is the reduction of the nitro group to the desired 5-amino functionality. Catalytic hydrogenation or metal-acid systems are highly effective for this transformation.[3][4]

Trustworthiness of the Protocol: The use of reduced iron powder in an acidic aqueous/alcoholic medium is a classic, highly reliable, and scalable method for nitro group reduction. It is often preferred in industrial settings over catalytic hydrogenation due to its lower cost and the avoidance of specialized high-pressure hydrogenation equipment. The reaction is self-validating as the disappearance of the yellow color of the nitro compound and the consumption of the iron powder provide visual cues of reaction progress.

This protocol is adapted from a standard procedure for the reduction of aromatic nitro compounds.[3]

-

Reaction Setup: In a flask fitted with a reflux condenser, charge 16.6 g (0.1 mole) of 3-acetyl-5-nitropyridine, 30 g of reduced iron powder, 40 ml of 95% ethanol, and 10 ml of water.

-

Initiation: Add 0.5 ml of concentrated hydrochloric acid to the mixture to activate the iron surface and initiate the reduction.

-

Reduction: Heat the mixture on a steam bath for 1-2 hours. The reaction is exothermic and may require initial cooling before heating is applied.

-

Workup: At the end of the reaction period, filter the hot mixture to remove the iron and iron oxides. Wash the filter cake with three 10-ml portions of hot 95% ethanol.

-

Isolation: Combine the filtrate and washings and evaporate the solvent to dryness under reduced pressure.

-

Purification: The dark residue can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture, after treatment with activated carbon to yield this compound.

Caption: Primary synthesis pathway for this compound.

Alternative Synthesis Pathway: From 5-Bromonicotinic Acid

An alternative strategy involves starting with a pyridine ring that is already functionalized at the 5-position, offering superior regiochemical control from the outset. The synthesis of 5-bromonicotinic acid from nicotinic acid is a well-documented process.[5][6] This intermediate can then be elaborated to the final product.

Logic of the Approach: This pathway avoids the potentially harsh nitration step and the associated risks of over-nitration or side-product formation. It relies on the conversion of the carboxylic acid to the acetyl group and a subsequent amination reaction.

-

Bromination: Nicotinic acid is brominated using bromine and thionyl chloride, often in the presence of an iron catalyst, to produce 5-bromonicotinic acid.[5]

-

Acetyl Group Formation: The carboxylic acid of 5-bromonicotinic acid can be converted to the methyl ketone. A common method involves activating the carboxylic acid (e.g., as an acid chloride or Weinreb amide) followed by reaction with an appropriate organometallic reagent like methylmagnesium bromide or dimethylcuprate.

-

Amination: The final step involves replacing the bromine atom with an amino group. Modern organometallic chemistry provides powerful tools for this transformation, such as the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the aryl bromide with an ammonia surrogate.

Sources

- 1. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]

- 2. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. mdpi.com [mdpi.com]

- 5. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 6. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

Spectroscopic Characterization of 5-Amino-3-acetylpyridine: An Interpretive and Predictive Guide

Introduction

5-Amino-3-acetylpyridine, also known as 1-(5-aminopyridin-3-yl)ethanone, is a substituted pyridine derivative incorporating both an electron-donating amine group and an electron-withdrawing acetyl group. This unique electronic structure makes it a valuable building block in medicinal chemistry and materials science. A thorough understanding of its molecular structure is paramount for its application, and this is achieved through the synergistic use of modern spectroscopic techniques.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound features a pyridine ring with substituents at the 3- and 5-positions. The amine (-NH₂) group at position 5 will act as an electron-donating group, increasing electron density on the ring, particularly at the ortho (positions 4, 6) and para (position 2) carbons. Conversely, the acetyl (-COCH₃) group at position 3 is electron-withdrawing. This push-pull electronic effect will significantly influence the chemical environment of each atom, which will be reflected in the spectroscopic data.

Health and Safety Precautions

Aminopyridines as a class of compounds are known to be toxic and require careful handling. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the precautions for related compounds like 2-, 3-, and 4-aminopyridine should be strictly followed.[1][2][3][4][5]

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[2]

-

Ventilation: Handle the solid compound and any solutions exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

-

Exposure Routes: The compound is expected to be toxic if swallowed, in contact with skin, or inhaled. It may cause skin, eye, and respiratory irritation.[5]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

-

-

Disposal: Dispose of waste in a dedicated, labeled hazardous waste container according to institutional and local regulations.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Sample Preparation

The choice of solvent is critical for NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar aromatic compounds and the presence of exchangeable amine protons, which will be visible in the spectrum.

-

Weighing: Accurately weigh approximately 5-10 mg of this compound solid.

-

Dissolution: Transfer the solid into a clean, dry NMR tube.

-

Solvent Addition: Using a Pasteur pipette, add approximately 0.6-0.7 mL of DMSO-d₆.

-

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief, gentle warming may be applied if necessary.

-

Analysis: The sample is now ready for analysis on an NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Spectroscopy: Prediction and Interpretation

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

-

Predicted Chemical Shifts (DMSO-d₆, 400 MHz):

-

Amine Protons (-NH₂): A broad singlet is expected, likely in the range of 5.5-6.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

-

Methyl Protons (-COCH₃): A sharp singlet, integrating to 3 hydrogens. Based on 3-acetylpyridine, this peak is expected around 2.6 ppm.[6]

-

Pyridine Ring Protons: Three distinct signals are expected in the aromatic region (7.0-9.0 ppm).

-

H2: This proton is ortho to the nitrogen and meta to the acetyl group. It will be a doublet or doublet of doublets and is expected to be the most downfield of the ring protons, likely around 8.8-9.0 ppm.

-

H4: This proton is situated between the two substituents. It will be deshielded by the adjacent acetyl group and is expected to be a triplet or doublet of doublets around 8.2-8.4 ppm.

-

H6: This proton is ortho to both the nitrogen and the amino group. The electron-donating effect of the amino group will shield this proton relative to H2. It is expected to appear as a doublet or doublet of doublets around 8.0-8.2 ppm.

-

-

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~8.9 | 1H | d or dd | H2 | Ortho to ring nitrogen, most deshielded aromatic proton. |

| ~8.3 | 1H | t or dd | H4 | Between two substituents, deshielded by acetyl group. |

| ~8.1 | 1H | d or dd | H6 | Ortho to nitrogen, but shielded by adjacent amino group. |

| ~6.0 | 2H | br s | -NH₂ | Exchangeable protons on the amino group. |

| ~2.6 | 3H | s | -COCH₃ | Protons of the acetyl methyl group. |

¹³C NMR Spectroscopy: Prediction and Interpretation

The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.

-

Predicted Chemical Shifts (DMSO-d₆, 100 MHz):

-

Carbonyl Carbon (C=O): This will be the most downfield peak due to the strong deshielding effect of the double-bonded oxygen. Expected around 195-200 ppm.[7]

-

Methyl Carbon (-CH₃): The acetyl methyl carbon will be the most upfield peak, expected around 25-30 ppm.[7]

-

Pyridine Ring Carbons: Five distinct signals are expected.

-

C5 (C-NH₂): The carbon directly attached to the amino group will be significantly shielded. Expected around 150-155 ppm.

-

C3 (C-C=O): The carbon attached to the acetyl group. Expected around 130-135 ppm.

-

C2, C4, C6: These carbons will have shifts influenced by their proximity to the nitrogen and the substituents. Typical pyridine carbons appear between 120-150 ppm.[8] C2 and C6, being adjacent to the nitrogen, will be further downfield than C4.

-

-

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~197 | C=O | Carbonyl carbon, highly deshielded. |

| ~152 | C5 | Attached to electron-donating -NH₂ group. |

| ~148 | C6 | Ortho to nitrogen and amino group. |

| ~145 | C2 | Ortho to nitrogen. |

| ~132 | C3 | Attached to electron-withdrawing acetyl group. |

| ~125 | C4 | Shielded by ortho amino group. |

| ~27 | -CH₃ | Acetyl methyl carbon. |

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of functional groups, providing a molecular "fingerprint."

Experimental Protocol: FTIR Sample Preparation (ATR)

Attenuated Total Reflectance (ATR) is a modern, simple technique for acquiring FTIR spectra of solid samples with minimal preparation.

-

Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the this compound solid directly onto the ATR crystal.

-

Apply Pressure: Lower the ATR press arm to ensure firm, consistent contact between the solid sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum in the 4000-400 cm⁻¹ range.

-

Cleaning: After analysis, raise the press arm and clean the sample from the crystal using a soft tissue lightly moistened with a suitable solvent (e.g., isopropanol), then allow it to dry completely.

FTIR: Prediction and Interpretation

The FTIR spectrum will be dominated by characteristic absorptions from the amine, carbonyl, and aromatic pyridine functionalities.

-

N-H Stretching: The primary amine (-NH₂) will exhibit two distinct, medium-intensity peaks in the 3450-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

-

C-H Stretching: Aromatic C-H stretches will appear as weaker peaks just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).[9]

-

C=O Stretching: A very strong, sharp absorption band is the hallmark of the carbonyl group in the acetyl moiety. This is expected in the range of 1680-1660 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency compared to a simple aliphatic ketone.

-

C=C and C=N Stretching (Aromatic Ring): The pyridine ring will show several characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.[9]

-

N-H Bending: The scissoring vibration of the primary amine typically appears as a medium-to-strong band around 1650-1580 cm⁻¹. This may overlap with the C=C stretching region.

-

C-N Stretching: The aromatic carbon-nitrogen stretch will appear in the 1350-1250 cm⁻¹ region.

Table 3: Predicted Major FTIR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3450-3300 | Medium (two bands) | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | Weak-Medium | C-H Stretch | Aromatic (Pyridine Ring) |

| 2980-2850 | Weak | C-H Stretch | Aliphatic (-CH₃) |

| 1680-1660 | Strong, Sharp | C=O Stretch | Acetyl Ketone |

| 1650-1580 | Medium-Strong | N-H Bend | Primary Amine (-NH₂) |

| 1600-1450 | Medium (multiple bands) | C=C, C=N Stretch | Aromatic Ring |

| 1350-1250 | Medium | C-N Stretch | Aryl-Amine |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and crucial structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique for small, relatively volatile molecules.

Experimental Protocol: EI-MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids or after passing through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing an electron to be ejected from the molecule, forming a positively charged radical ion called the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments and neutral radicals.

-

Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

MS: Prediction and Interpretation

-

Molecular Ion (M⁺•): The molecular weight of this compound (C₇H₈N₂O) is 136.15 g/mol . The molecular ion peak should appear at m/z = 136 . According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent.[10]

-

Major Fragmentation Pathways:

-

Alpha-Cleavage: The most common fragmentation for ketones is cleavage of the bond adjacent to the carbonyl group. Loss of the methyl radical (•CH₃, 15 Da) is highly probable, leading to a strong peak at m/z = 121 (M-15). This acylium ion is resonance-stabilized.

-

Loss of CO: The fragment at m/z 121 could subsequently lose a neutral carbon monoxide molecule (CO, 28 Da), resulting in a peak at m/z = 93 .

-

Pyridine Ring Fragmentation: Pyridine rings can fragment through the loss of HCN (27 Da). A peak at m/z = 109 (M-27) might be observed.

-

Table 4: Predicted Major Ions in the EI Mass Spectrum

| m/z Value | Predicted Identity | Rationale |

| 136 | [C₇H₈N₂O]⁺• | Molecular Ion (M⁺•) |

| 121 | [M - CH₃]⁺ | Loss of a methyl radical via alpha-cleavage (base peak likely) |

| 93 | [M - CH₃ - CO]⁺ | Subsequent loss of neutral CO from the m/z 121 fragment |

| 66 | [C₄H₄N]⁺ | Fragment from pyridine ring cleavage |

Predicted Fragmentation Pathway

Caption: Predicted major EI-MS fragmentation pathways for this compound.

Summary of Spectroscopic Data

The following table provides a consolidated summary of the key predicted spectroscopic data for the unambiguous identification of this compound.

Table 5: Consolidated Predicted Spectroscopic Data

| Technique | Feature | Predicted Value |

| ¹H NMR | Aromatic Protons (H2, H4, H6) | ~8.9, ~8.3, ~8.1 ppm |

| Amine Protons (-NH₂) | ~6.0 ppm (broad) | |

| Methyl Protons (-CH₃) | ~2.6 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~197 ppm |

| Aromatic Carbons (C2-C6) | 125 - 152 ppm | |

| Methyl Carbon (-CH₃) | ~27 ppm | |

| FTIR | N-H Stretch (Amine) | 3450-3300 cm⁻¹ (2 bands) |

| C=O Stretch (Ketone) | 1680-1660 cm⁻¹ (strong) | |

| Aromatic C=C/C=N Stretch | 1600-1450 cm⁻¹ (multiple) | |

| MS (EI) | Molecular Ion [M]⁺• | m/z 136 |

| Base Peak [M-15]⁺ | m/z 121 | |

| Other Fragments | m/z 93, 66 |

Conclusion

This guide outlines a comprehensive, multi-technique spectroscopic approach to the characterization of this compound. By leveraging NMR, FTIR, and MS, a complete and unambiguous structural assignment can be achieved. The predictive analysis, grounded in the known data of structural analogues and fundamental spectroscopic principles, provides a robust framework for researchers to confirm the identity and purity of this important chemical intermediate, ensuring its suitability for downstream applications in drug discovery and materials development.

References

-

Jubilant Ingrevia Limited. (n.d.). 3-Aminopyridine Safety Data Sheet. Retrieved from [Link]

-

Alkali Metals Limited. (n.d.). MSDS Name: 2-AMINO PYRIDINE. Retrieved from [Link]

-

Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2007). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (1999). SDBS-518: pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10009, 3-Aminopyridine. Retrieved from [Link]

-

Core.ac.uk. (2015). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine. Retrieved from [Link]

-

ResearchGate. (2023). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 4. hmdb.ca [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. 3-Acetylpyridine(350-03-8) 1H NMR spectrum [chemicalbook.com]

- 7. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility and Stability of 5-Amino-3-acetylpyridine: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers

Abstract

5-Amino-3-acetylpyridine is a versatile heterocyclic building block of significant interest in pharmaceutical and materials science research. Its utility as a synthetic intermediate is dictated by its fundamental physicochemical properties, primarily its solubility in various solvent systems and its chemical stability under diverse processing and storage conditions. An inadequate understanding of these parameters can lead to significant challenges in reaction optimization, formulation development, bioavailability, and shelf-life. This technical guide provides an in-depth analysis of the solubility and stability characteristics of this compound, grounded in established chemical principles. It offers field-proven, step-by-step protocols for the experimental determination of these properties and explains the causality behind key experimental choices, empowering researchers to handle this compound with precision and foresight.

Introduction: The Chemical Persona of this compound

This compound is a pyridine derivative featuring both an electron-donating amino group (-NH₂) and an electron-withdrawing acetyl group (-COCH₃). This unique electronic arrangement on the pyridine scaffold makes it a valuable precursor for a wide range of more complex molecules, including active pharmaceutical ingredients (APIs). The amino group serves as a key nucleophile and a site for hydrogen bonding, while the acetyl group's carbonyl offers a handle for reactions like condensation and reduction. The pyridine nitrogen adds a basic character and another hydrogen bond acceptor site.

The success of any synthetic route or formulation strategy hinges on a molecule's ability to be dissolved and remain intact. For drug development professionals, poor solubility can cripple a candidate's bioavailability, while instability can compromise safety and efficacy. This guide dissects these two critical attributes to provide a predictive and practical framework for working with this compound.

Solubility Profile: Predicting and Quantifying Dissolution

The solubility of this compound is a direct consequence of the interplay between its functional groups and the solvent's properties. The molecule possesses both polar (amino, acetyl, pyridine nitrogen) and non-polar (aromatic ring) characteristics, giving it a nuanced solubility profile.

Theoretical Framework: Intermolecular Forces at Play

-

Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen and pyridine nitrogen are potent hydrogen bond acceptors. This makes the molecule highly amenable to dissolution in polar protic solvents like water, ethanol, and methanol, which can engage in extensive hydrogen bonding networks.

-

Dipole-Dipole Interactions: The polar C=O and C-NH₂ bonds create a significant molecular dipole, allowing for favorable interactions with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Acetone, and Acetonitrile.

-

Hydrophobic Interactions: The aromatic pyridine ring constitutes a non-polar region. In non-polar solvents like hexane or toluene, which rely on weak van der Waals forces, the molecule's polar groups hinder dissolution, leading to very low solubility.

The Critical Influence of pH

The basic nature of the amino group and the pyridine ring nitrogen is the most dominant factor influencing aqueous solubility.

-

In Acidic Conditions (pH < pKa): Both nitrogen atoms can be protonated to form a cationic salt (e.g., a hydrochloride salt). This ionization dramatically increases the molecule's polarity, leading to a substantial increase in aqueous solubility.[1][2]

-

In Neutral or Basic Conditions (pH > pKa): The molecule exists in its neutral, free base form, which is less water-soluble.

Predicted Solubility in Common Laboratory Solvents

While exhaustive experimental data is not publicly cataloged, a scientifically-grounded prediction of solubility can be made based on the principles above and data for analogous compounds like 3-acetylpyridine and other aminopyridines.[3][4][5]

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Water (pH 7) | Polar Protic | Sparingly Soluble | Capable of H-bonding, but the neutral form has limited solubility. |

| 0.1 M HCl | Aqueous Acid | Highly Soluble | Protonation of the amino and pyridine nitrogens forms a highly polar salt. |

| Ethanol | Polar Protic | Soluble | Excellent H-bonding capabilities and can accommodate the aromatic ring. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, provides strong H-bonding interactions.[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Strong H-bond acceptor and can effectively solvate the entire molecule. |

| Acetone | Polar Aprotic | Moderately Soluble | Acts as an H-bond acceptor but has less solvating power than DMSO. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | Less polar than other aprotic solvents, limiting interaction with the molecule's polar groups. |

| Dichloromethane (DCM) | Non-polar | Slightly Soluble | Can engage in weak dipole interactions but is a poor solvent for H-bonding solutes. |

| Hexane | Non-polar | Insoluble | Lacks the polarity required to overcome the solute-solute interactions of the crystalline solid. |

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium solubility, providing a definitive measure of a compound's thermodynamic solubility limit in a given solvent.[6][7][8]

Objective: To determine the equilibrium concentration of this compound in a solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials, ensuring a visible amount of undissolved solid remains. This confirms that saturation will be reached.

-

Solvent Addition: Add a precise volume of the chosen test solvent (e.g., pH 7.4 phosphate buffer, ethanol) to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[7][9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period to let the excess solid settle. Centrifuge the vials at high speed to pellet any remaining suspended solid.

-

Sampling: Carefully withdraw an aliquot from the clear supernatant. Take care not to disturb the solid pellet.

-

Dilution & Quantification: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method. Quantify the concentration using a validated analytical technique, typically UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6]

-

Calculation: The solubility is reported in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.

Diagram 1: Workflow for Shake-Flask Solubility Determination

Summary and Recommendations

The physicochemical properties of this compound are governed by its distinct functional groups.

-

Solubility: It is predicted to be highly soluble in acidic aqueous solutions and polar organic solvents like ethanol and DMSO. Its solubility in neutral water is expected to be limited. For formulation purposes, pH adjustment will be the most effective tool for enhancing aqueous solubility.

-

Stability: The primary stability concern is oxidation of the amino group, which can be accelerated by heat, light, and the presence of oxidizing agents. To ensure stability, this compound should be stored in well-sealed, light-resistant containers, under an inert atmosphere if possible, and at controlled room or refrigerated temperatures.

By leveraging the theoretical frameworks and robust experimental protocols detailed in this guide, researchers, scientists, and drug development professionals can effectively manage the challenges associated with the solubility and stability of this compound, thereby accelerating research and development timelines.

References

-

ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment... Retrieved from [Link]

-

Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-8. Retrieved from [Link]

-

SciELO. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(1). Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

-

National Institutes of Health (NIH). (2008). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 9(2), 541-544. Retrieved from [Link]

-

ResearchGate. (n.d.). Microbial Degradation of Pyridine and Its Derivatives. Retrieved from [Link]

-

ResearchGate. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

-

Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(4), 213-219. Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

-

PubChem. (n.d.). 3-Acetylpyridine. Retrieved from [Link]

-

Indian Journal of Chemistry. (2002). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

-

PubMed. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Retrieved from [Link]

-

DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

ResearchGate. (2015). Solubility of 5-Amino Salicylic Acid in Different Solvents at Various Temperatures. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-Amino-5-acetylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-5-methylpyridine. Retrieved from [Link]

-

University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

-

PROMETHEUS – Protocols. (n.d.). Amino Acid extraction and quantification. Retrieved from [Link]

-

MDPI. (2023). Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications. Retrieved from [Link]

Sources

- 1. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 3. 3-Acetylpyridine | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-acetylpyridine High Quality Manufacturer & Supplier in China | Properties, Uses, Safety Data | Buy Online [pipzine-chem.com]

- 5. 3-アセチルピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. enamine.net [enamine.net]

- 7. scielo.br [scielo.br]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

The Ascending Trajectory of 5-Amino-3-acetylpyridine and its Derivatives in Drug Discovery: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a recurring structural motif in a multitude of clinically successful drugs.[1] Its unique electronic properties and capacity for diverse chemical modifications make it a cornerstone in the design of novel therapeutic agents.[1][2] Within this esteemed class of compounds, 5-Amino-3-acetylpyridine has emerged as a particularly intriguing starting point for the development of molecules with a broad spectrum of biological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives. We will delve into the mechanistic underpinnings of their actions and provide practical, field-proven insights into the experimental methodologies used to evaluate their efficacy.

The this compound Core: A Foundation for Diverse Bioactivity

This compound, a simple yet versatile molecule, serves as a crucial intermediate in the synthesis of various therapeutic drugs.[3] Its structure, featuring an amino group and an acetyl group on the pyridine ring, offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. This adaptability is central to its role in the generation of a diverse library of derivatives with potential applications in oncology, infectious diseases, and beyond.

Synthesis of the Core and its Derivatives

The synthesis of this compound and its derivatives often involves multi-step reactions. A common strategy for synthesizing aminopyridine derivatives is through copper-catalyzed amination reactions of the corresponding bromopyridine precursors.[4]

Experimental Protocol: Copper-Catalyzed Amination for the Synthesis of Aminopyridine Derivatives [4]

This protocol describes a general method for the synthesis of aminopyridine derivatives from bromopyridine precursors, a technique that can be adapted for the synthesis of this compound derivatives.

Materials:

-

Copper(I) oxide (Cu₂O)

-

Bromopyridine derivative

-

Aqueous ammonia (NH₃·H₂O, 28% solution)

-

Potassium carbonate (K₂CO₃)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Ethylene glycol

-

Ethyl acetate

-

Silica gel for chromatography

Procedure:

-

Under an argon atmosphere, load a Schlenk tube with Cu₂O (5 mol%), the bromopyridine derivative (1 equivalent), K₂CO₃ (20 mol%), and DMEDA (10 mol%).

-

Add ethylene glycol as the solvent.

-

Introduce the aqueous ammonia solution (20 equivalents).

-

Stir the reaction mixture at 60°C for 16 hours.

-

After cooling to room temperature, extract the mixture with ethyl acetate (4 x 5 mL).

-

Combine the organic layers and evaporate the solvent under reduced pressure. Caution: Some aminopyridine products can be volatile under high vacuum.

-

Purify the crude product by silica gel chromatography to afford the desired aminopyridine derivative.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality of Experimental Choices:

-

Copper(I) oxide (Cu₂O): Acts as the catalyst for the C-N bond formation.

-

DMEDA: Serves as a ligand to stabilize the copper catalyst and facilitate the reaction.

-

Potassium carbonate (K₂CO₃): Acts as a base to neutralize the HBr formed during the reaction.

-

Ethylene glycol: A high-boiling polar solvent suitable for this reaction temperature.

-

Argon atmosphere: Prevents oxidation of the copper catalyst.

Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research has focused on the anticancer potential of pyridine derivatives.[2][5] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, interference with cell cycle progression, and inhibition of angiogenesis.[2] Derivatives of this compound have shown promise in this area, with studies demonstrating their cytotoxicity against various cancer cell lines.

Mechanism of Action in Cancer

The anticancer activity of pyridine derivatives is often attributed to their ability to inhibit specific enzymes or receptors that are crucial for cancer cell survival and proliferation. For instance, some derivatives function as kinase inhibitors, disrupting signaling pathways that drive tumor growth.[2] Others can bind to DNA, leading to genotoxic stress and subsequent apoptosis.[2]

A key strategy in enhancing the anticancer efficacy of certain drugs is the addition of acetyl groups.[6] This modification can improve therapeutic efficacy, as demonstrated in the development of acetylated 5-aminosalicylate-thiazolinone hybrid derivatives which showed potent anti-proliferative activity against various cancer cells with low impact on normal cells.[6]

Signaling Pathway: Inhibition of Cell Cycle Regulators by Anticancer Hybrids

The following diagram illustrates a potential mechanism by which hybrid compounds derived from structures like 5-aminosalicylic acid (related to 5-amino-pyridine) can induce DNA damage and arrest cancer cells at the G2/M phase of the cell cycle.

Caption: Potential mechanism of anticancer action.

In Vitro Evaluation of Anticancer Activity

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity [7]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Self-Validating System:

-

Positive Control: A known anticancer drug (e.g., Doxorubicin or Cisplatin) should be included to validate the assay's sensitivity.

-

Vehicle Control: Cells treated with the same concentration of DMSO used to dissolve the test compounds to account for any solvent-related toxicity.

-

Blank Control: Wells containing only medium to subtract background absorbance.

Table 1: Representative Anticancer Activity of Pyridine Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| HH33 | MCF7, HeLa, HCT-116, HepG2 | < 1 | [6] |

| Compound 7 | HepG2 | 17.69 | [8] |

| Compound 17 | MCF7 | 27.09 | [8] |

| VIb-d | HeLa | 10.64 - 33.62 | [7] |

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[9][10] Heterocyclic compounds, including pyridine derivatives, are a rich source of potential antimicrobial drugs.[9][10] Several studies have reported the synthesis and evaluation of this compound derivatives with promising antibacterial and antifungal activities.[11][12]

Synthesis and Evaluation of Antimicrobial Derivatives

The synthesis of antimicrobial pyridine derivatives often involves the reaction of a core structure, such as a bis-diacetylpyridine, with various nucleophiles or halo-compounds to generate a library of compounds for screening.[11][12]

Experimental Workflow: Synthesis and Antimicrobial Screening

The following diagram outlines a typical workflow for the synthesis and evaluation of the antimicrobial activity of novel pyridine derivatives.

Caption: Workflow for antimicrobial drug discovery.

In Vitro Evaluation of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [13]

Materials:

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antimicrobial agents (e.g., Ampicillin, Fluconazole)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism with broth, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Data Interpretation:

-

The results are often compared to those of standard antimicrobial agents to assess the relative potency of the new derivatives.

Enzyme Inhibition: A Targeted Approach

The biological activity of many drugs stems from their ability to inhibit specific enzymes. Pyridine derivatives have been investigated as inhibitors of various enzymes, including monoamine oxidase and cholinesterases.[14] While specific studies on this compound as an enzyme inhibitor are less common, the structural similarities to other bioactive pyridine compounds suggest this is a promising area for future research. For instance, aminosalicylates, which share the aminophenyl moiety, are known to act on peroxisome proliferator-activated receptors (PPARs).[15][16][17][18]

Potential Mechanisms of Enzyme Inhibition

The mechanism of enzyme inhibition can be competitive, non-competitive, or uncompetitive, depending on how the inhibitor interacts with the enzyme and its substrate. Molecular docking studies can be employed to predict the binding modes of potential inhibitors to the active site of a target enzyme.

Conceptual Diagram: Enzyme Inhibition

Caption: Competitive enzyme inhibition model.

Future Directions and Conclusion

The exploration of this compound and its derivatives is a fertile ground for the discovery of novel therapeutic agents. The versatility of this scaffold allows for the generation of a vast chemical space with diverse biological activities. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To systematically explore how modifications to the this compound core influence biological activity and selectivity.

-

Mechanism of Action Studies: To elucidate the precise molecular targets and signaling pathways modulated by the most promising derivatives.

-

In Vivo Efficacy and Safety Profiling: To translate the in vitro findings into preclinical animal models to assess therapeutic potential and toxicity.

-

Development of Drug Delivery Systems: To enhance the bioavailability and targeted delivery of these compounds.

References

-

Shaaban K. Mohamed, Joel T. Mague, Mehmet Akkurt, Etify A. Bakhite, and Elham A. Ali. 5-Acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile. IUCrData, 2017. [Link]

-

Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives. PubMed Central, 2023. [Link]

-

Hammed AD, et al. Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Ann Med Health Sci Res, 2022. [Link]

-

Eman M H Morsy, Eman R Kotb, Hanan A Soliman, Hayam H Sayyed, Nayira A M Abdelwahed. SYNTHESIS AND IN VITRO ANTIMICROBIAL ACTIVITY OF NOVEL SERIES OF 3,5-DIACETYLPYRIDINE COMPOUNDS. Acta Pol Pharm, 2015. [Link]

-

SYNTHESIS AND IN VITRO ANTIMICROBIAL ACTIVITY OF NOVEL SERIES OF 3,5-DIACETYLPYRIDINE COMPOUNDS. Acta Poloniae Pharmaceutica, 2015. [Link]

-

Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. The Royal Society of Chemistry, 2009. [Link]

-

Synthesis and preliminary antimicrobial activity evaluation of some new 4-aminoantipyrine derivatives. Journal of Medicinal and Chemical Sciences, 2023. [Link]

-

Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI, 2022. [Link]

-

Mechanism of Action of Aminosalicylates. MDPracticeGuide.com. [Link]

-

Synthesis and Anticancer Evaluation of Some Novel 5-Amino[6][11][19]Triazole Derivatives. Journal of Heterocyclic Chemistry, 2018. [Link]

-

Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT, 2024. [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. MDPI, 2019. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central, 2022. [Link]

-

Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. PubMed, 2024. [Link]

-

Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications, 2022. [Link]

-

Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central, 2012. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central, 2023. [Link]

-

Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence. PubMed, 2004. [Link]

-

Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI, 2022. [Link]

-

Detection of inhibition of 5-aminoimidazole-4-carboxamide ribotide transformylase by thioinosinic acid and azathioprine by a new colorimetric assay. PubMed Central, 1993. [Link]

-

Mechanism of Action of Aminosalicylates. YouTube, 2011. [Link]

-

Mechanism of action of 5-aminosalicylic acid and its derivatives. PubMed, 1990. [Link]

-

Synthesis and Biological Activities of α-Amino Acylamines Derivatives Containing Furan and Pyridine Ring. Chemical Research in Chinese Universities, 2009. [Link]

-

In silico evaluation of twenty-five amino derivatives as potential nitric oxide synthase inhibitors. Brazilian Journal of Science, 2024. [Link]

-

Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. PubMed Central. [Link]

-

Preparation of 3-acetylpyridine. PrepChem.com. [Link]

-

Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central, 2023. [Link]

- Synthetic method of 2-amino-3,5-dichloropyridine.

-

Biological Activity of Naturally Derived Naphthyridines. MDPI, 2021. [Link]

-

Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI, 2017. [Link]

-

Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI, 2022. [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. MDPI, 2021. [Link]

-

Mechanism of action of 5-arninosalicylic acid. PubMed Central. [Link]

Sources

- 1. 2-Amino-5-acetylpyridine | 19828-20-7 | Benchchem [benchchem.com]

- 2. ijsat.org [ijsat.org]

- 3. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. amhsr.org [amhsr.org]

- 6. Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemrevlett.com [chemrevlett.com]

- 10. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SYNTHESIS AND IN VITRO ANTIMICROBIAL ACTIVITY OF NOVEL SERIES OF 3,5-DIACETYLPYRIDINE COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Mechanism of Action of Aminosalicylates [mechanismsinmedicine.com]

- 16. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Mechanism of action of 5-aminosalicylic acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity and Chemical Properties of the Amino and Acetyl Groups

Introduction

The amino (–NH₂) and acetyl (–COCH₃) groups are fundamental pillars in the architecture of organic and biological chemistry. Their distinct electronic properties—the nucleophilic and basic nature of the amino group versus the electrophilic character of the acetyl group's carbonyl carbon—govern a vast array of chemical transformations. This guide provides an in-depth exploration of these two functional groups, moving from their core chemical principles to their strategic applications in synthesis and their profound impact on drug development and biological regulation. For researchers, scientists, and drug development professionals, a deep, mechanistic understanding of how these groups behave and interact is not merely academic; it is essential for innovation. This document is structured to provide not just a description of reactions, but a causal explanation for why they proceed, empowering scientists to design, troubleshoot, and advance their molecular objectives.

Chapter 1: The Amino Group: A Hub of Nucleophilicity and Basicity

The reactivity of the amino group is dominated by the lone pair of electrons on the nitrogen atom.[1][2] This non-bonding electron pair makes amines both Brønsted-Lowry bases (proton acceptors) and potent nucleophiles (electron pair donors to electrophilic centers).[1][2]

Basicity and pKa Modulation

The basicity of an amine is best quantified by the pKa of its conjugate acid (the ammonium ion, RNH₃⁺), often denoted as pKaH.[3] A higher pKaH value corresponds to a stronger base because it indicates the conjugate acid is weaker and less likely to donate its proton.[3][4]

Several factors influence amine basicity:

-

Alkyl Substitution: Electron-donating alkyl groups increase the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing basicity.[1] For example, the pKaH of methylamine (10.64) is significantly higher than that of ammonia (9.26).[4]

-

Hybridization: The basicity of amines is influenced by the hybridization of the nitrogen atom. Aromatic amines, like aniline, are considerably less basic than aliphatic amines because the nitrogen's lone pair is delocalized into the aromatic π-system, reducing its availability.[1]

-

Solvation Effects: In aqueous solutions, the stability of the protonated amine through hydrogen bonding plays a crucial role.[1]

Table 1: pKa Values of Representative Ammonium Ions

| Amine | Structure | pKa of Conjugate Acid (RNH₃⁺) |

| Ammonia | NH₃ | 9.26[4] |

| Methylamine | CH₃NH₂ | 10.64[4] |

| Ethylamine | CH₃CH₂NH₂ | 10.75[4] |

| Aniline | C₆H₅NH₂ | 4.63 |

Data sourced from various chemistry databases and texts.

In drug development, fine-tuning the pKa of a basic center is a critical strategy to optimize a molecule's pharmacokinetic properties, such as solubility and membrane permeability, or to mitigate off-target effects like hERG channel binding.[5] Reducing basicity can often be achieved by introducing electron-withdrawing groups, such as fluorine atoms, near the amino group.[5]

The Amino Group as a Nucleophile

The lone pair that confers basicity also makes the amino group an excellent nucleophile, capable of attacking electron-deficient carbons.[2][6] This reactivity is central to forming some of the most important bonds in chemistry and biology.

-

Reaction with Alkyl Halides: Amines react with alkyl halides in an Sₙ2 reaction to form more substituted amines. This reaction can be difficult to control, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[2]

-

Reaction with Carbonyls: The nucleophilic attack of an amine on a carbonyl carbon is a cornerstone of organic synthesis.[6] This reaction is fundamental to the formation of imines and enamines from aldehydes and ketones.[6][7] Most significantly, it is the basis for forming amide bonds from carboxylic acid derivatives.[8]

Chapter 2: The Acetyl Group: Electrophilicity and Strategic Utility

The acetyl group, with its carbonyl (C=O) function, presents a stark contrast to the amino group. The carbonyl carbon is electrophilic due to the strong electron-withdrawing effect of the adjacent oxygen atom, making it a prime target for nucleophilic attack.[9][10]

Acetylation Reactions

Acetylation is the process of introducing an acetyl group onto a molecule.[11][12] This is most commonly achieved using highly reactive acetylating agents like acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O).[12] These reagents are highly effective because the carbonyl carbon's electrophilicity is enhanced by the excellent leaving group potential of the chloride ion or the acetate group, respectively.[9][12]

When an amine attacks an acetylating agent, the reaction proceeds via a nucleophilic addition-elimination mechanism.[10] This forms a stable amide bond and is a fundamental transformation in organic synthesis.[9][13]

The Acetyl Group as a Protecting Group

In multi-step syntheses, it is often necessary to temporarily mask the reactivity of a functional group to prevent it from interfering with a desired transformation elsewhere in the molecule.[14] The amino group, with its high nucleophilicity and basicity, frequently requires protection.[14][15]

Acetylation is a robust and common strategy for protecting amines.[16] Converting an amine to an acetamide (R-NH-COCH₃) has several key effects:

-

Reduces Nucleophilicity and Basicity: The lone pair on the amide nitrogen is delocalized by resonance with the adjacent carbonyl group. This delocalization significantly reduces the nitrogen's nucleophilicity and basicity, making it much less reactive.[4][14]

-

Stability: Acetamides are generally stable to a wide range of reaction conditions, including many oxidative and reductive environments.

Deprotection, or the removal of the acetyl group to regenerate the amine, is typically achieved by hydrolysis under harsh acidic or basic conditions at elevated temperatures.[16]

Chapter 3: The Amide Bond: A Union of Stability and Significance

The reaction between an amino group and an acetyl group (or any activated carboxylic acid) forms an amide bond (–CO–NH–). This linkage is arguably one of the most important in chemistry and biology, forming the backbone of all proteins and peptides.[17]

Directly reacting a carboxylic acid and an amine is generally unfavorable under mild conditions as it results in an acid-base reaction.[18] Therefore, the carboxylic acid must first be "activated." In the laboratory, this is often done using coupling agents or by converting the carboxylic acid to a more reactive derivative like an acyl chloride.[10][17]

The stability of the amide bond is due to the same resonance delocalization that makes amides non-basic. This resonance gives the C–N bond partial double-bond character, restricting rotation and making the peptide backbone planar and rigid, a key feature in protein structure.

Chapter 4: Applications in Drug Development and Biology

The strategic manipulation of amino and acetyl groups is central to medicinal chemistry and chemical biology.

Modifying Drug Properties via Acetylation

Acetylation can profoundly alter the pharmacological profile of a drug. A classic example is the synthesis of acetylsalicylic acid (aspirin) from salicylic acid. The acetylation of the phenolic hydroxyl group enhances the drug's efficacy and reduces gastric irritation compared to its parent compound.[12][19] In general, acetylation can:

-

Improve Bioavailability: By masking polar –NH₂ or –OH groups, acetylation can increase a molecule's lipophilicity, which can help it cross biological membranes like the blood-brain barrier.[12]

-

Alter Metabolism: Changing a drug's structure through acetylation can modify its metabolic pathway, potentially increasing its half-life.

-

Modulate Activity: The acetyl group can be a key pharmacophoric element, directly interacting with the biological target.

Biological Regulation: Protein Acetylation

In biology, acetylation is a critical post-translational modification. Enzymes known as histone acetyltransferases (HATs) add acetyl groups to the ε-amino groups of lysine residues on histone proteins. This neutralizes the positive charge of lysine, weakening the interaction between histones and negatively charged DNA, leading to a more open chromatin structure and generally promoting gene transcription.

Conversely, histone deacetylases (HDACs) remove these acetyl groups, restoring the positive charge and leading to tighter chromatin packing and gene silencing. The dysregulation of this process is implicated in many diseases, including cancer. As a result, HDAC inhibitors have emerged as an important class of anti-cancer drugs.

Chapter 5: Experimental Protocols

Trustworthy and reproducible protocols are the bedrock of scientific progress. Here, we detail a standard procedure for the protection of an amine via acetylation.

Protocol: Acetylation of Aniline to Acetanilide

This protocol describes the synthesis of acetanilide from aniline using acetic anhydride. The reaction is a classic example of N-acetylation.

Materials:

-

Aniline (C₆H₅NH₂)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Acetate (CH₃COONa)

-

Distilled Water

-

Ethanol

-

Beakers, Erlenmeyer flask, Buchner funnel, filter paper, ice bath

Methodology:

-

Preparation: In a 250 mL Erlenmeyer flask, add 5.0 mL of aniline to 150 mL of distilled water. Add 4.5 mL of concentrated HCl to dissolve the aniline, forming aniline hydrochloride. This step protonates the highly reactive aniline, making it more stable and soluble.

-

Buffering: Prepare a solution of 8.2 g of sodium acetate in 50 mL of distilled water. Add this solution to the aniline hydrochloride solution. The sodium acetate acts as a base to deprotonate the anilinium ion, regenerating the free aniline nucleophile in situ while also buffering the solution to neutralize the acetic acid byproduct formed during the reaction.

-

Acetylation: Cool the flask in an ice bath. With constant stirring, add 6.0 mL of acetic anhydride in small portions. The reaction is exothermic, and maintaining a low temperature is crucial for controlling the reaction rate and minimizing side products.

-